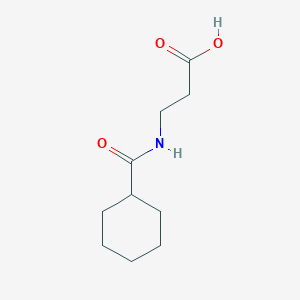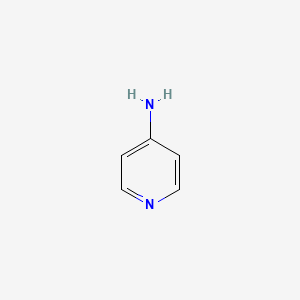![molecular formula C44H70O23 B3431622 [3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] 13-[5-hydroxy-6-(hydroxymethyl)-3,4-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate CAS No. 91722-21-3](/img/structure/B3431622.png)
[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] 13-[5-hydroxy-6-(hydroxymethyl)-3,4-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Stevia rebaudiana, ext. is a natural product found in Stevia rebaudiana with data available.
作用机制
Stevia rebaudiana, also known as sweet leaf or sugar leaf, is a plant species in the genus Stevia of the sunflower family. The plant is native to Brazil and Paraguay, where it has been used for centuries as a natural sweetener. The sweetness of Stevia comes from its steviol glycosides, which are up to 300 times sweeter than sugar .
Target of Action
The primary targets of Stevia rebaudiana are the pancreatic beta cells and the liver . These cells play a crucial role in the regulation of blood glucose levels. The pancreatic beta cells are responsible for the production and release of insulin, a hormone that helps regulate blood sugar levels. The liver plays a key role in maintaining glucose homeostasis by balancing the uptake and storage of glucose .
Mode of Action
Stevia rebaudiana interacts with its targets primarily through its active compounds, stevioside and rebaudioside A . These compounds stimulate insulin secretion and increase insulin sensitivity . This interaction results in a decrease in blood sugar levels, making Stevia rebaudiana beneficial for people with diabetes .
Biochemical Pathways
Stevia rebaudiana affects several biochemical pathways. One of the key pathways is the gluconeogenesis pathway in the liver . Stevioside inhibits the expression of the phosphoenol pyruvate carboxy kinase (PEPCK) gene, which plays a crucial role in the gluconeogenesis pathway . This inhibition results in a decrease in the production of new glucose, further helping to lower blood sugar levels .
Pharmacokinetics
The pharmacokinetics of Stevia rebaudiana involves its absorption, distribution, metabolism, and excretion (ADME). Upon absorption, steviol, the aglycone of stevioside, undergoes fast glucuronidation . This process enhances the solubility of steviol, facilitating its excretion through urine . The details of the distribution and metabolism of Stevia rebaudiana in the human body are still under investigation.
Result of Action
The action of Stevia rebaudiana results in several molecular and cellular effects. It enhances insulin secretion, increases insulin sensitivity, and inhibits the synthesis of new glucose . These actions collectively contribute to the reduction of blood sugar levels. In addition to its antidiabetic effects, Stevia rebaudiana also exhibits antioxidant, anti-inflammatory, and antihypertensive activities .
Action Environment
The action, efficacy, and stability of Stevia rebaudiana can be influenced by various environmental factors. For instance, the concentration of steviol glycosides in Stevia leaves can vary depending on the variety of the plant, growth period, and growth conditions . Furthermore, studies have shown that different irrigation practices can significantly influence the yield and composition of Stevia leaves .
属性
IUPAC Name |
[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 13-[5-hydroxy-6-(hydroxymethyl)-3,4-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H70O23/c1-17-11-43-9-5-22-41(2,7-4-8-42(22,3)40(59)66-38-33(58)30(55)26(51)20(14-47)62-38)23(43)6-10-44(17,16-43)67-39-35(65-37-32(57)29(54)25(50)19(13-46)61-37)34(27(52)21(15-48)63-39)64-36-31(56)28(53)24(49)18(12-45)60-36/h18-39,45-58H,1,4-16H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HELXLJCILKEWJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)OC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)CO)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)(C)C(=O)OC8C(C(C(C(O8)CO)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H70O23 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
967.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91722-21-3 |
Source


|
| Record name | Stevia rebaudiana, ext. | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.085.803 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[(3S)-3-Amino-4-[(3-hexylphenyl)amino]-4-oxobutyl]phosphonic acid](/img/structure/B3431540.png)
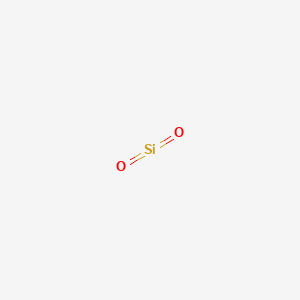
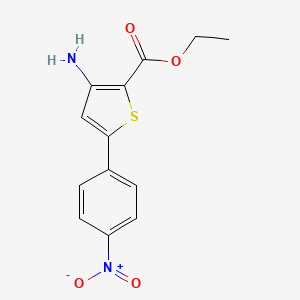
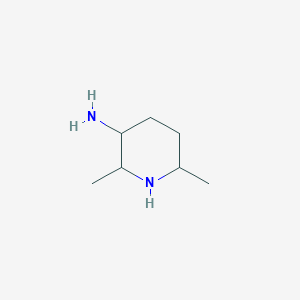
![(2E)-4-[methyl(phenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B3431573.png)
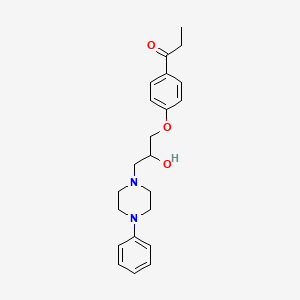

![6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-carbonyl chloride](/img/structure/B3431597.png)
![6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbonyl chloride](/img/structure/B3431598.png)
